molecular formula C19H13BrN6O B4540916 2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4540916
M. Wt: 421.2 g/mol
InChI Key: DHPKEKCZTLSIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinazoline core fused with a triazole ring, along with a pyrazole moiety substituted with a bromophenoxy methyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The pyrazole moiety is then synthesized separately and coupled with the quinazoline-triazole intermediate. The final step involves the bromination of the phenoxy methyl group to obtain the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromophenoxy group to a phenol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Studies are ongoing to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, triazole-containing molecules, and pyrazole-based compounds. Examples include:

  • 2-{1-[(4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
  • 2-{1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Uniqueness

What sets 2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. The presence of the bromophenoxy group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-[(4-bromophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN6O/c20-13-5-7-14(8-6-13)27-12-25-10-9-17(23-25)18-22-19-15-3-1-2-4-16(15)21-11-26(19)24-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPKEKCZTLSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.